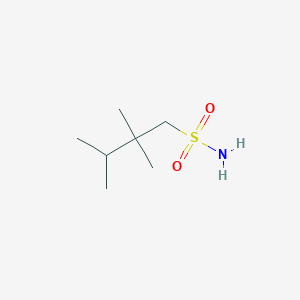

2,2,3-Trimethylbutane-1-sulfonamide

説明

2,2,3-Trimethylbutane-1-sulfonamide is a chemical compound with the molecular formula C7H17NO2S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a hydrocarbon chain. Sulfonamides are known for their broad range of biological activities and applications in various fields, including medicine, agriculture, and industry .

特性

IUPAC Name |

2,2,3-trimethylbutane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2S/c1-6(2)7(3,4)5-11(8,9)10/h6H,5H2,1-4H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZGHADEOKRBNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2,2,3-Trimethylbutane-1-sulfonamide typically involves the reaction of sodium sulfinates with amines. One efficient method for preparing sulfonamides is the NH4I-mediated amination of sodium sulfinates. This method is environmentally friendly and tolerates a wide range of functional groups . The reaction conditions usually involve the use of iodine as a catalyst, which is both cheap and readily available .

Industrial production methods for sulfonamides often involve the use of sulfonyl chlorides with amines in the presence of a strong base or an acylating catalyst such as DMAP (4-dimethylaminopyridine) . These methods are well-established and provide high yields of the desired sulfonamide compounds.

化学反応の分析

2,2,3-Trimethylbutane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2,2,3-Trimethylbutane-1-sulfonamide may yield sulfonic acids, while reduction may yield amines .

科学的研究の応用

2,2,3-Trimethylbutane-1-sulfonamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of other sulfonamide derivatives.

Biology: Sulfonamides are known for their antibacterial properties and are used in the study of bacterial resistance mechanisms.

Medicine: Sulfonamides have been used as antibiotics to treat bacterial infections.

Industry: Sulfonamides are used in the production of herbicides, pesticides, and other agrochemicals.

作用機序

The mechanism of action of 2,2,3-Trimethylbutane-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and replication .

類似化合物との比較

2,2,3-Trimethylbutane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:

Sulfanilamide: A widely used sulfonamide antibiotic with similar antibacterial properties.

Sulfamethoxazole: Another sulfonamide antibiotic that is often used in combination with trimethoprim to treat bacterial infections.

Sulfadiazine: A sulfonamide antibiotic used to treat a variety of bacterial infections, including urinary tract infections and toxoplasmosis.

The uniqueness of 2,2,3-Trimethylbutane-1-sulfonamide lies in its specific structure, which may confer unique biological activities and applications compared to other sulfonamide derivatives .

生物活性

2,2,3-Trimethylbutane-1-sulfonamide is a member of the sulfonamide class of compounds, which are characterized by the presence of a sulfonyl group () attached to an amine group (). This compound exhibits significant biological activity, particularly in the context of antibacterial properties. Sulfonamides are well-known for their role in medicinal chemistry, primarily as antibiotics that inhibit bacterial growth.

Chemical Structure and Properties

The molecular formula for 2,2,3-Trimethylbutane-1-sulfonamide is . The branched alkyl structure contributes to its unique chemical properties and biological activities. The sulfonamide moiety is crucial for its mechanism of action against bacteria.

Sulfonamides function by competitively inhibiting the enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria. This inhibition leads to impaired nucleic acid synthesis and ultimately bacterial cell death. The structural modifications in sulfonamides can enhance their efficacy and reduce resistance in bacterial strains. For instance, compounds with branched alkyl groups like 2,2,3-Trimethylbutane-1-sulfonamide may exhibit improved pharmacokinetic properties compared to linear counterparts.

Antibacterial Properties

Research indicates that 2,2,3-Trimethylbutane-1-sulfonamide exhibits antibacterial activity against a range of pathogens. The effectiveness of this compound can be influenced by its structural characteristics. Studies have shown that modifications can lead to significant differences in antibacterial potency.

Case Studies

- In Vitro Studies : A study demonstrated that various sulfonamide derivatives exhibited different inhibition zones against Gram-positive and Gram-negative bacteria. For example, a derivative with a branched alkyl linker showed a notable inhibition zone of up to 14 mm against specific bacterial strains .

- Pharmacokinetics : The pharmacokinetic parameters of sulfonamide derivatives have been evaluated using computational methods like ADME/PK analysis. These studies suggest varying permeability and bioavailability profiles depending on the structural features of the compounds .

Data Table: Antibacterial Activity Comparison

| Compound | Structure Type | Inhibition Zone (mm) | Bacterial Strains |

|---|---|---|---|

| 2,2,3-Trimethylbutane-1-sulfonamide | Branched Alkyl | 14 | E. coli |

| Propyl-linked derivative | Linear | 11 | Staphylococcus aureus |

| Butyl-linked derivative | Linear | 10 | Pseudomonas aeruginosa |

| Trifluoromethyl derivative | Electron-withdrawing | 15 | Bacillus subtilis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。